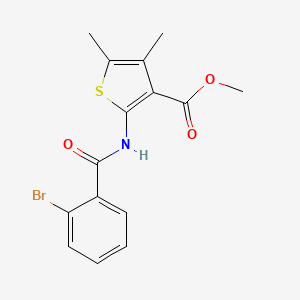

Methyl 2-(2-bromobenzamido)-4,5-dimethylthiophene-3-carboxylate

Description

Methyl 2-(2-bromobenzamido)-4,5-dimethylthiophene-3-carboxylate is a brominated thiophene derivative characterized by a 2-bromobenzamido substituent at the 2-position of the thiophene ring, with methyl groups at positions 4 and 3. Thiophene-based compounds are widely studied for their pharmacological and materials science relevance, including roles as intermediates in synthesizing heterocyclic molecules with bioactive properties .

Properties

IUPAC Name |

methyl 2-[(2-bromobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO3S/c1-8-9(2)21-14(12(8)15(19)20-3)17-13(18)10-6-4-5-7-11(10)16/h4-7H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVFFZJFJZWEEJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CC=C2Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-bromobenzamido)-4,5-dimethylthiophene-3-carboxylate typically involves a multi-step process. One common method includes the bromination of benzamide to obtain 2-bromobenzamide, followed by the acylation of 4,5-dimethylthiophene-3-carboxylic acid with the brominated benzamide. The final step involves esterification with methanol to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromobenzamido)-4,5-dimethylthiophene-3-carboxylate can undergo several types of chemical reactions, including:

Substitution Reactions: The bromine atom in the benzamide moiety can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering its electronic properties.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by various aryl or alkyl groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce a wide range of aryl or alkyl derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.

Medicine: The compound and its derivatives could be explored for their pharmacological properties.

Industry: It may find applications in the development of new materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of Methyl 2-(2-bromobenzamido)-4,5-dimethylthiophene-3-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its chemical structure and functional groups. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Antioxidant and Anti-inflammatory Properties

- Phenolic Hydroxyl Derivatives: Ethyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (compound 3e) demonstrated 83.1% inhibition of carrageenan-induced paw edema, comparable to diclofenac (85%) . Phenolic groups enhance radical scavenging via redox mechanisms.

- Chloro/Bromo Analogs : While direct data are lacking, chloroacetamido derivatives (e.g., ) often serve as intermediates for bioactive molecules. Bromine’s electron-withdrawing effects may modulate receptor binding or metabolic stability.

Carcinogenicity Considerations

- Heterocyclic amines with aromatic substituents (e.g., 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) are carcinogenic in rodents . Brominated thiophenes may require toxicity profiling to assess DNA adduct formation risks.

Industrial and Pharmacological Relevance

- Custom Synthesis : Companies like Hairui Chem specialize in synthesizing complex thiophene derivatives (e.g., methyl 2-(2,4-dichlorobenzamido) analogs) for pharmaceutical intermediates .

- Therapeutic Potential: Cyanoacrylamide derivatives with phenolic groups are promising candidates for anti-inflammatory drugs , while selenoureido compounds may find niche applications in materials science due to selenium’s unique properties .

Biological Activity

Methyl 2-(2-bromobenzamido)-4,5-dimethylthiophene-3-carboxylate is a compound of growing interest in the field of medicinal chemistry due to its diverse biological activities. This article will explore its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of Methyl 2-(2-bromobenzamido)-4,5-dimethylthiophene-3-carboxylate can be represented as follows:

- Molecular Formula : CHBrN\OS

- Molecular Weight : 328.24 g/mol

This compound features a thiophene ring substituted with a bromobenzamide group and a methyl ester, which contributes to its biological activity.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiophene compounds exhibit significant antimicrobial properties. In particular, Methyl 2-(2-bromobenzamido)-4,5-dimethylthiophene-3-carboxylate has shown effectiveness against various bacterial strains. A study reported the compound's inhibition of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging between 15-30 µg/mL .

2. Antioxidant Properties

The antioxidant activity of this compound has been evaluated using DPPH (1,1-Diphenyl-2-picrylhydrazyl) radical scavenging assays. The compound exhibited a dose-dependent scavenging effect, with an IC value comparable to that of standard antioxidants like ascorbic acid . This suggests potential applications in preventing oxidative stress-related diseases.

3. Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in melanin production, and its inhibition is crucial for treating hyperpigmentation disorders. Methyl 2-(2-bromobenzamido)-4,5-dimethylthiophene-3-carboxylate has been identified as a potent inhibitor of tyrosinase activity. In vitro studies indicated that the compound significantly reduced tyrosinase activity in B16F10 melanoma cells, with an IC value of approximately 12 µM .

The mechanisms underlying the biological activities of Methyl 2-(2-bromobenzamido)-4,5-dimethylthiophene-3-carboxylate are multifaceted:

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis, leading to bacterial cell death.

- Antioxidant Mechanism : It scavenges free radicals and enhances the body’s antioxidant defenses by upregulating endogenous antioxidant enzymes.

- Tyrosinase Inhibition : The compound binds to the active site of tyrosinase, inhibiting its enzymatic activity and thus reducing melanin synthesis.

Case Studies

Several studies have explored the efficacy of this compound in different biological contexts:

- Study on Melanogenesis : A study conducted on B16F10 cells demonstrated that treatment with Methyl 2-(2-bromobenzamido)-4,5-dimethylthiophene-3-carboxylate resulted in a significant decrease in melanin content compared to untreated controls .

| Treatment Concentration (µM) | Melanin Content (%) |

|---|---|

| Control | 100 |

| 5 | 80 |

| 10 | 60 |

| 20 | 30 |

- Antioxidant Efficacy Assessment : Another study utilized various concentrations of the compound in DPPH assays to evaluate its antioxidant capacity.

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-(2-bromobenzamido)-4,5-dimethylthiophene-3-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via multi-step reactions, typically starting with the formation of the thiophene core. Key steps include:

- Amidation : Coupling 2-bromobenzoyl chloride to the amino group of the thiophene intermediate under anhydrous conditions (e.g., using CH₂Cl₂ as a solvent and triethylamine as a base) .

- Esterification : Introduction of the methyl carboxylate group via nucleophilic substitution or transesterification.

- Optimization : Reaction yields (e.g., 67% in analogous syntheses) depend on temperature control (reflux vs. room temperature), solvent polarity, and catalyst selection. TLC monitoring ensures reaction completion .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substituent positions (e.g., methyl groups at C4/C5, bromobenzamido at C2). For example, the thiophene ring protons resonate at δ 6.8–7.5 ppm, while the methyl ester group appears as a singlet near δ 3.8 ppm .

- IR Spectroscopy : Key peaks include C=O (ester: ~1700 cm⁻¹, amide: ~1650 cm⁻¹) and C-Br (600–700 cm⁻¹) .

- Mass Spectrometry : High-resolution MS confirms the molecular ion ([M+H]⁺ at m/z 396.98 for C₁₅H₁₄BrNO₃S) and fragmentation patterns .

Q. How do the electronic effects of the 2-bromobenzamido group influence the compound’s reactivity?

- Methodology : The electron-withdrawing bromine atom and amide group direct electrophilic substitutions to the thiophene ring’s electron-rich positions (C2 and C5). Computational studies (e.g., DFT) can map charge distribution, while Hammett constants quantify substituent effects .

Advanced Research Questions

Q. What strategies resolve contradictions in regioselectivity observed during functionalization of the thiophene ring?

- Methodology : Discrepancies in substitution patterns (e.g., C3 vs. C5 reactivity) arise from competing steric and electronic factors. Solutions include:

- Protecting Groups : Temporarily block reactive sites (e.g., using tert-butyloxycarbonyl for amines).

- Directed Metalation : Use lithium bases to direct functionalization to specific positions .

- Crystallographic Validation : Single-crystal X-ray diffraction confirms regiochemical outcomes .

Q. How can structure-activity relationships (SAR) be explored for this compound’s potential bioactivity?

- Methodology :

- Analog Synthesis : Replace the bromine atom with other halogens (Cl, I) or modify the methyl groups to ethyl/tert-butyl to assess steric effects.

- Biological Assays : Test analogs against enzyme targets (e.g., kinases, proteases) using IC₅₀ measurements. For example, similar thiophene derivatives inhibit cyclooxygenase-2 (COX-2) at µM ranges .

- Molecular Docking : Predict binding modes using software like AutoDock to correlate substituent changes with affinity .

Q. What mechanistic insights explain discrepancies in hydrolysis rates of the methyl ester under acidic vs. basic conditions?

- Methodology :

- Kinetic Studies : Monitor ester hydrolysis via HPLC or UV-Vis spectroscopy. Basic conditions (NaOH/EtOH) typically show faster hydrolysis due to nucleophilic attack by OH⁻, while acidic conditions (H₂SO₄) proceed via oxonium ion intermediates .

- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways .

Data Contradiction Analysis

Q. Why do reported melting points for analogous thiophene derivatives vary across studies?

- Resolution : Variations (e.g., 213–226°C in similar compounds) stem from:

- Purity : Impurities lower melting points. Recrystallization in methanol/water improves purity .

- Polymorphism : Differential scanning calorimetry (DSC) identifies crystalline vs. amorphous forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.